4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl-
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Overview
Description
4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- is a heterocyclic compound containing sulfur It is characterized by a six-membered ring structure with two phenyl groups attached at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones, resulting in the formation of 2,6-diaryltetrahydro-4H-thiopyran-4-ones . This reaction is typically carried out in tert-butyl methyl ether medium with tricaprylmethylammonium chloride and potassium hydrogen phosphate as catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The choice of reagents, solvents, and reaction conditions would be tailored to ensure high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit specific enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A similar compound with a simpler structure, lacking the phenyl groups.
2,3-Dihydro-4H-pyran-4-one: A related compound with an oxygen atom instead of sulfur in the ring.
Uniqueness: 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- is unique due to the presence of phenyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. The sulfur atom in the ring also imparts distinct properties compared to oxygen-containing analogs.
Properties
CAS No. |
60839-95-4 |
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Molecular Formula |
C17H14OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,6-diphenyl-2,3-dihydrothiopyran-4-one |
InChI |
InChI=1S/C17H14OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-11,17H,12H2 |
InChI Key |
SVCXGQAZLQTSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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